
Methyl 2-chloro-6-ethynylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and an ethynyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-ethynylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 2-chlorobenzoate.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of methyl 2-chlorobenzoate with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反応の分析
Types of Reactions: Methyl 2-chloro-6-ethynylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Addition Products: Hydrogenation of the ethynyl group yields the corresponding alkane.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
Methyl 2-chloro-6-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of methyl 2-chloro-6-ethynylbenzoate depends on its specific application
Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
Non-covalent Interactions: The aromatic ring and ester group can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological molecules.
類似化合物との比較
Methyl 2-chlorobenzoate: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Methyl 2-ethynylbenzoate:
Methyl 2-bromo-6-ethynylbenzoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: Methyl 2-chloro-6-ethynylbenzoate is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and potential for diverse applications in various fields of research.
特性
分子式 |
C10H7ClO2 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
methyl 2-chloro-6-ethynylbenzoate |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3 |
InChIキー |
PQYGQWSPTFYCAQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=C1Cl)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


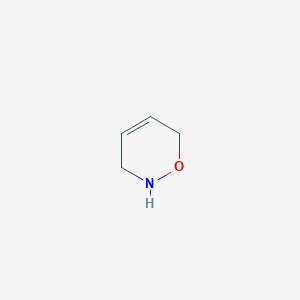
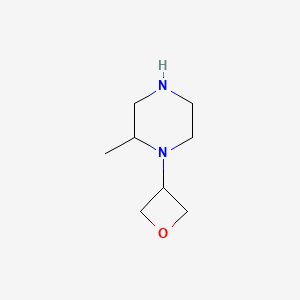
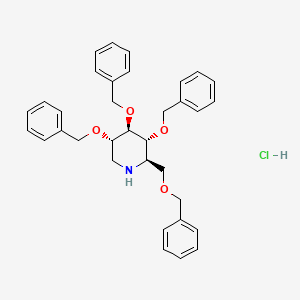
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
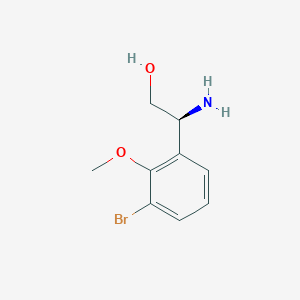
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
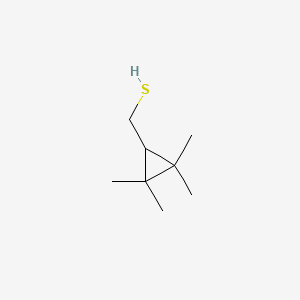

amine](/img/structure/B13481612.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
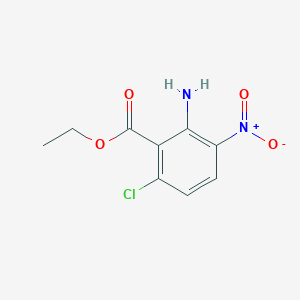
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
